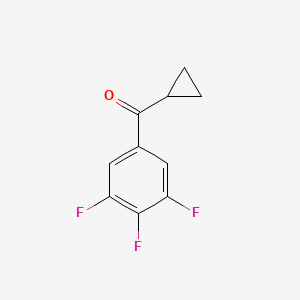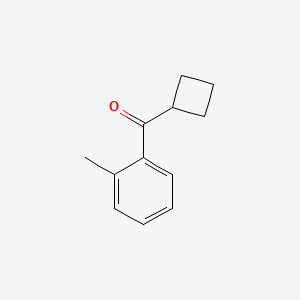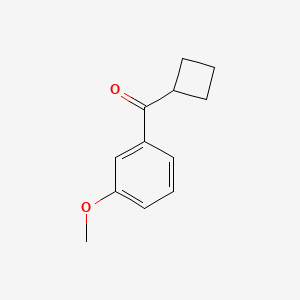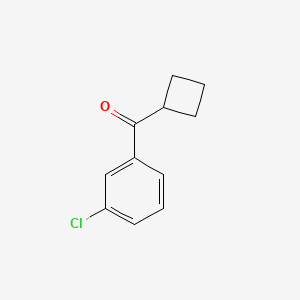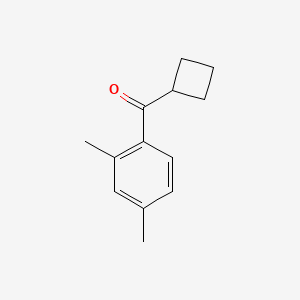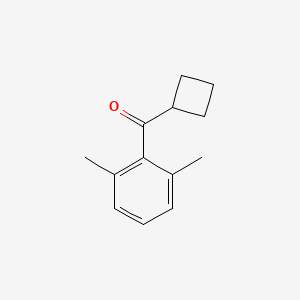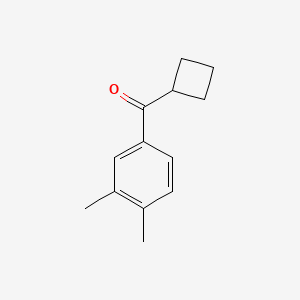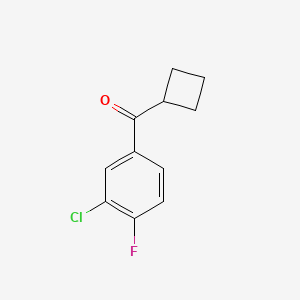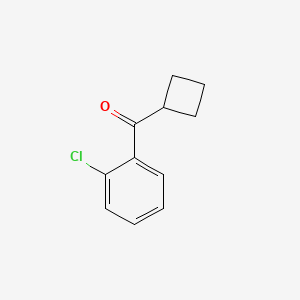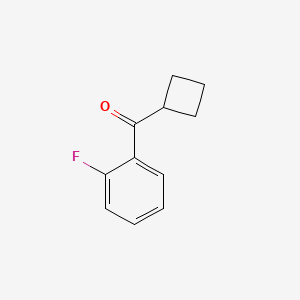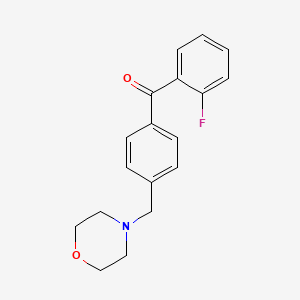
2-Fluoro-4'-morpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Fluoro-4'-morpholinomethyl benzophenone" is a fluorinated benzophenone derivative that is part of a broader class of compounds known for their potential biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for various biological activities, including antiviral, antibacterial, antifungal, and anticancer properties .
Synthesis Analysis
The synthesis of related fluorinated benzophenone derivatives typically involves multi-step reaction sequences. For instance, the synthesis of a morpholine-containing benzamide derivative was achieved by reacting 2-fluoro-4-morpholinobenzenamine with different substituted benzoyl chloride in the presence of toluene solvent at reflux temperature . Another synthesis approach for a morpholine conjugated benzophenone analogue involved a multi-step reaction sequence starting from (4-hydroxy-aryl)-aryl methanones . These methods highlight the versatility and adaptability of synthetic routes to produce a variety of fluorinated benzophenone derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structures of these compounds have been characterized using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry, and confirmed by X-ray diffraction studies . For example, the crystal structure of a novel bioactive heterocycle with a morpholine moiety was determined to be in the monoclinic crystal system with the space group P21/c . Similarly, the structure of a morpholine conjugated benzophenone analogue was elucidated through X-ray crystallography, revealing the importance of specific substituents for biological activity .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of the fluorine atom and the morpholine ring. Fluorine is known to modulate the biological activity of pharmaceuticals by affecting their metabolic stability and lipophilicity . The morpholine ring, often used in drug design, can engage in hydrogen bonding and improve the solubility and pharmacokinetic properties of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzophenone derivatives are closely related to their molecular structure. The introduction of fluorine and morpholine groups can significantly alter the lipophilicity, stability, and hydrogen bonding capacity of these molecules. These modifications can enhance the compounds' biological activities and their potential as therapeutic agents. The crystallization of these compounds from various solvents and their solid-state analysis using Hirshfeld surface analysis provide insights into their intermolecular interactions, which are crucial for understanding their behavior in biological systems .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Fluoro-4'-morpholinomethyl benzophenone derivatives have been studied for their antimicrobial properties. For instance, the synthesis of fluorinated benzothiazolo imidazole compounds, which include morpholino and 2-fluoro components, showed promising antimicrobial activity (Sathe et al., 2011).
Anticancer Applications
These compounds have also been explored for their potential in cancer treatment. Novel 4-benzyl-morpholine-2-carboxylic acid derivatives, synthesized from benzophenone analogues, exhibited anti-proliferative activity against various types of cancer cells, indicating their potential role in neoplastic development (Al‐Ghorbani et al., 2017).
Alzheimer's Disease Research
In the context of Alzheimer's disease, fluorinated benzophenone derivatives have been developed as multipotent agents against key targets like β-secretase and acetylcholinesterase. These compounds also showed potential in counteracting intracellular ROS formation, a key factor in Alzheimer's progression (Belluti et al., 2014).
Photophore Applications
The unique photochemical properties of benzophenone photophores, which include fluorinated benzophenone derivatives, have wide applications in bioorganic chemistry and material science. Their ability to form a biradicaloid triplet state and create stable covalent C-C bonds upon excitation has been exploited in various fields, including proteome profiling and bioconjugation (Dormán et al., 2016).
Antiviral Research
Another significant area of research is the development of potential antiviral agents. For example, a derivative, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, showed promise as a novel inhibitor of hepatitis B, demonstrating nanomolar inhibitory activity against HBV in vitro (Ivachtchenko et al., 2019).
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-17-4-2-1-3-16(17)18(21)15-7-5-14(6-8-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIDHDPXBONTCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642645 |
Source


|
| Record name | (2-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4'-morpholinomethyl benzophenone | |
CAS RN |
898770-32-6 |
Source


|
| Record name | (2-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

